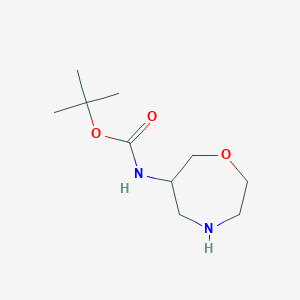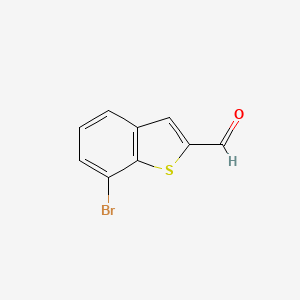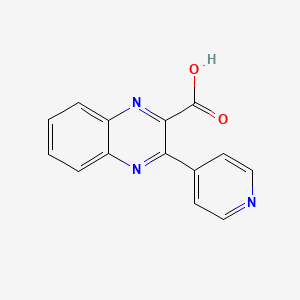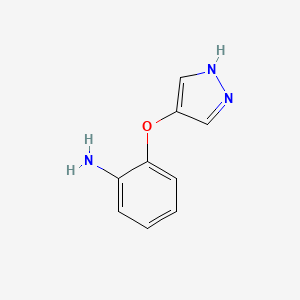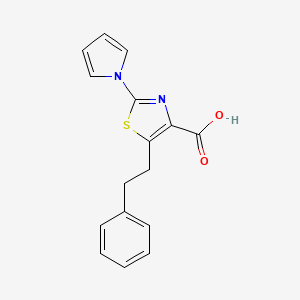
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
“5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” comprises a pyrrole ring attached to a phenylethyl group and a thiazole ring, which is further attached to a carboxylic acid group . The presence of these functional groups may contribute to its chemical properties and potential biological activities.Applications De Recherche Scientifique
Organic Synthesis
- The compound is synthesized for exploration in organic chemistry. For example, a study by Idhayadhulla, Kumar, and Nasser (2010) describes the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, emphasizing its characterization through various spectral methods (Idhayadhulla et al., 2010).
Corrosion Inhibition
- Research by Chaitra, Mohana, and Tandon (2016) illustrates the application of thiazole-based pyridine derivatives, including the compound , as effective corrosion inhibitors for mild steel in acidic environments. Their study highlights the significance of concentration and temperature on inhibition efficiency (Chaitra et al., 2016).
Antibacterial Properties
- Sapijanskaitė-Banevič et al. (2020) synthesized a series of thiazole derivatives, including the focal compound, and evaluated their antibacterial properties against various bacterial strains, demonstrating significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).
Potential Pharmaceutical Applications
- A study by Patel and Patel (2015) focused on synthesizing heterocyclic compounds, related to the discussed compound, and evaluating their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of potential pharmaceutical applications (Patel & Patel, 2015).
Orientations Futures
The future directions for research on “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole-containing compounds, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
5-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)14-13(9-8-12-6-2-1-3-7-12)21-16(17-14)18-10-4-5-11-18/h1-7,10-11H,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQRVCLEDSERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



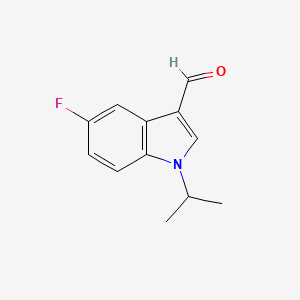
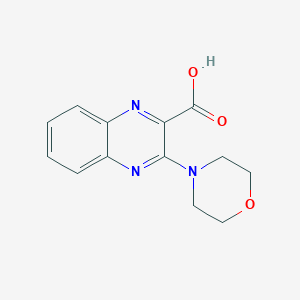
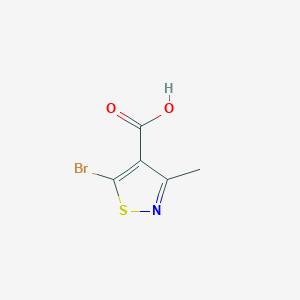
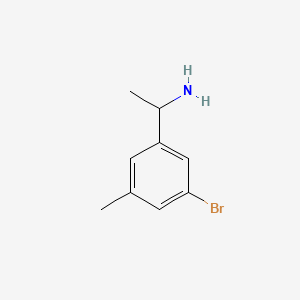
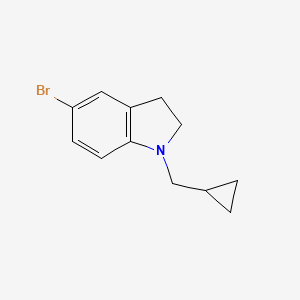
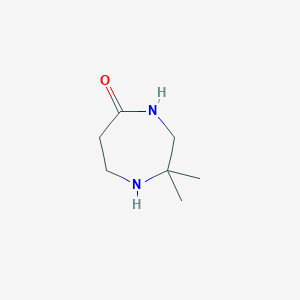
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
